molecular formula C22H18N2O3S2 B2884224 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896361-14-1

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No. B2884224
CAS RN: 896361-14-1
M. Wt: 422.52
InChI Key: ATDAKHJCXIFLOS-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide, also known as MBT-0206, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise as a tool for investigating biochemical and physiological processes, and has been the subject of several research studies.

Scientific Research Applications

Alzheimer’s Disease Therapy

This compound has been used in the development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancing properties for the therapy of Alzheimer’s disease . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Copper Chelation

The compound has shown good copper chelation properties . Copper chelation is a process that can help remove excess copper from the body, which can be beneficial in certain medical conditions.

Neuroprotection

The compound has demonstrated neuroprotective properties . It has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Cognition Enhancement

The compound has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . This suggests potential applications in the treatment of cognitive disorders.

Anti-β-Amyloid Aggregation

The compound has shown anti-β-amyloid aggregation properties . β-amyloid is a peptide that aggregates in the brains of Alzheimer’s patients, and inhibiting this aggregation is a key therapeutic strategy.

Cholinesterase Inhibition

The compound has been found to inhibit cholinesterase . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain. Inhibiting this enzyme can increase the levels of acetylcholine, which can be beneficial in conditions like Alzheimer’s disease.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits strong inhibition of acetylcholinesterase (AChE) . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting AChE, the compound increases the availability of acetylcholine, potentially enhancing cognitive function.

Result of Action

The compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular level. For instance, it can enhance cholinergic transmission, potentially improving cognitive function . The compound also shows anti-β-amyloid aggregation activity , which could have neuroprotective effects .

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-14-7-12-18-19(13-14)28-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-20(17)29(2,26)27/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDAKHJCXIFLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

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